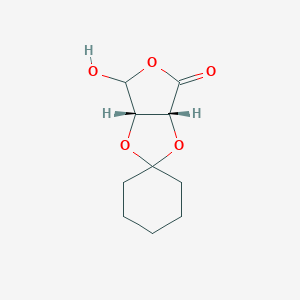

(2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal

Description

(2R,3S)-2,3,4-Trihydroxy-γ-butyrolactone 2,3-Cyclohexyl Ketal (CAS 186803-48-5) is a cyclic ketal derivative of γ-butyrolactone with stereospecific hydroxyl and cyclohexyl ketal groups. It is commercially available through suppliers like TRC (T795070) and is utilized in organic synthesis and pharmaceutical research, particularly as a chiral intermediate . Its structure features a γ-butyrolactone core with 2,3-cyclohexyl ketal protection, which enhances stability under acidic or basic conditions compared to free hydroxyl groups.

Propriétés

IUPAC Name |

(3aR,6aS)-6-hydroxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c11-8-6-7(9(12)13-8)15-10(14-6)4-2-1-3-5-10/h6-8,11H,1-5H2/t6-,7+,8?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGRKHAVPBZSIH-KJFJCRTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(O2)C(=O)OC3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)O[C@H]3[C@@H](O2)C(=O)OC3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001005764 | |

| Record name | 6'-Hydroxydihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3'aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85281-85-2 | |

| Record name | 6'-Hydroxydihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3'aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Ketal Protection of Vicinal Diols

Ketal formation between the 2,3-diol and cyclohexanone is critical to protect these hydroxyl groups during subsequent oxidation and lactonization. Cis-diols are ideal for ketalization, as the reaction favors syn-periplanar geometry. Acid catalysts (e.g., p-toluenesulfonic acid) in anhydrous toluene or dichloromethane facilitate this transformation, with azeotropic water removal enhancing efficiency.

Synthetic Routes and Methodologies

Step 1: Synthesis of (2R,3S)-2,3,4-Trihydroxybutanal

The aldehyde precursor, (2R,3S)-2,3,4-trihydroxybutanal (CAS 95-44-3), is commercially available or synthesized via asymmetric oxidation of 2,3-dihydroxybutyraldehyde using enzymatic or metal-catalyzed methods. Key parameters include:

Step 2: Cyclohexyl Ketal Formation

Reaction of the diol with cyclohexanone under acidic conditions:

Conditions :

Step 3: Oxidation to Carboxylic Acid

The aldehyde moiety is oxidized to a carboxylic acid using Jones reagent:

Conditions :

Step 4: Lactonization

Intramolecular esterification forms the γ-butyrolactone ring:

Conditions :

Step 1: Synthesis of 3-Hydroxy-γ-butyrolactone

The patent EP1048662A1 describes preparing substituted γ-butyrolactones via lithiation-alkylation. For example:

Conditions :

Step 2: Diol Deprotection and Ketalization

Hydrolysis of the substituted lactone followed by ketalization:

Hydrolysis Conditions :

Comparative Analysis of Synthetic Routes

Route 1 offers superior stereochemical fidelity but faces challenges in aldehyde oxidation. Route 2 leverages established lactone chemistry but requires additional steps to achieve the desired configuration.

Optimization Strategies

Solvent and Catalyst Screening

Stereochemical Preservation

Chiral auxiliaries or enzymatic resolution (e.g., lipase-catalyzed acetylation) ensure enantiopurity during diol protection.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Analyse Des Réactions Chimiques

Types of Reactions

(2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield gamma-butyrolactone derivatives with ketone or carboxylic acid functionalities, while reduction can produce alcohol derivatives .

Applications De Recherche Scientifique

Anticancer Activity

One of the most promising applications of (2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal lies in its anticancer properties. Recent studies have demonstrated its efficacy against various cancer cell lines:

- Cell Lines Tested :

- HCT-116 (colon cancer)

- MCF-7 (breast cancer)

In vitro assays revealed that this compound exhibits significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells and 2.3 to 6.62 µg/mL against MCF-7 cells. These results suggest a strong potential for development as an anticancer agent .

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit specific enzymes that play critical roles in metabolic pathways related to cancer and other diseases:

- Target Enzymes :

- Thymidylate synthase: A key enzyme in DNA synthesis, making it a target for anticancer drugs.

In silico studies have shown that this compound can bind effectively to the allosteric site of thymidylate synthase, suggesting that it may serve as a lead compound for further drug development aimed at cancer treatment .

Case Study 1: Antitumor Efficacy in Xenograft Models

In vivo studies using xenograft models have demonstrated that this compound significantly inhibits tumor growth compared to control groups. The observed tumor growth inhibition rates reached up to 60%, indicating substantial therapeutic potential .

Case Study 2: Enzyme Inhibition and Structure-Activity Relationship

Further investigations into the structure-activity relationship of this compound revealed that modifications to its chemical structure could enhance its inhibitory effects on target enzymes. This study highlights the importance of optimizing chemical properties to improve efficacy and selectivity against specific biological targets .

Mécanisme D'action

The mechanism of action of (2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Structural Analog: (1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal

Key Differences :

- Core Structure: The analog (CAS 134677-23-9) replaces the γ-butyrolactone ring with a cyclopropene moiety, altering electronic and steric properties.

- Stereochemistry: The (1S,2S,3R) configuration contrasts with the (2R,3S) configuration of the target compound, impacting interactions with biological targets like α-mannosidases.

- Applications: While both compounds serve as intermediates for mannosidase inhibitors, the cyclopropene derivative is directly linked to mannostatin synthesis, a potent α-mannosidase inhibitor .

Similarities :

- Both compounds employ cyclohexyl ketal groups to protect vicinal diols, enhancing solubility in organic solvents and stability during synthetic steps.

Functional Analog: N-Butyldeoxymannojirimycin HCl

Key Differences :

- Structure: N-Butyldeoxymannojirimycin (CAS 155501-85-2) is a carbohydrate mimetic with a pyrrolidine core, lacking the γ-butyrolactone or ketal functionalities.

Similarities :

- Both compounds are associated with glycosidase inhibition pathways, though via distinct structural strategies.

Table 1: Comparative Data of Selected Compounds

Stability and Reactivity :

- The γ-butyrolactone core in the target compound is less reactive toward nucleophiles compared to cyclopropene derivatives, which are prone to electrophilic addition.

- Cyclohexyl ketal groups in both compounds confer similar resistance to hydrolysis, critical for storage and handling .

Activité Biologique

(2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal is a compound of interest in pharmacological research due to its structural similarity to gamma-butyrolactone (GBL) and its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacodynamics, therapeutic applications, and toxicity profiles.

- Molecular Formula : C10H14O5

- CAS Number : 186803-48-5

- Melting Point : 93-95°C

- Solubility : Soluble in chloroform, DMSO, and methanol .

The biological activity of this compound is closely related to its ability to interact with the GABAergic system. Research indicates that compounds similar to GBL can influence GABA receptors, leading to various central nervous system effects. Specifically, studies show that GBL is converted into gamma-hydroxybutyric acid (GHB) in the body, which exhibits sedative and anesthetic properties .

Pharmacological Activities

The pharmacological profile of (2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone includes:

- Anti-inflammatory Effects : Some studies suggest that butyrolactones can modulate inflammatory pathways by inhibiting NF-κB activation. This has been demonstrated in various bioassays where related compounds showed significant anti-inflammatory activity in vivo .

- Cytotoxicity : Preliminary data indicate potential cytotoxic effects against cancer cell lines. For instance, related compounds have been tested for their ability to induce apoptosis in HeLa cells and other tumor models .

Case Studies and Research Findings

-

In Vivo Studies :

- A study involving the administration of GBL derivatives demonstrated a reduction in inflammatory markers in an adjuvant arthritis rat model. The compound's ability to inhibit the NF-κB pathway was highlighted as a key mechanism .

- Another study reported that GBL and its derivatives could enhance muscle relaxation and sedation in animal models without significant adverse effects on motor coordination .

-

Toxicology Profile :

- Toxicological assessments have shown that while GBL has relatively low acute toxicity (LD50 values ranging from 500 to 1800 mg/kg depending on the route and species), chronic exposure raises concerns regarding potential carcinogenic effects. However, extensive studies have not conclusively linked GBL or its derivatives to cancer in laboratory settings .

- The compound has been shown to undergo rapid metabolism in vivo, primarily converting into GHB. This metabolic pathway is crucial for understanding both its therapeutic effects and safety profile .

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R,3S)-2,3,4-Trihydroxy-γ-butyrolactone 2,3-Cyclohexyl Ketal, and how does stereochemistry influence the reaction?

- Methodology : The synthesis typically involves protecting the dihydroxy groups of the parent γ-butyrolactone with cyclohexyl ketal under acidic conditions. For stereochemical control, use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to ensure retention of the (2R,3S) configuration. Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients). Confirm stereochemistry using polarimetry and advanced NMR techniques (e.g., NOESY for spatial correlations) .

Q. How can researchers verify the structural integrity of this compound after synthesis?

- Methodology :

- Spectroscopy : Combine -NMR and -NMR to confirm backbone structure and ketal group integration. For stereochemical validation, use - COSY and HSQC to map coupling constants and assign chiral centers.

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]+ expected for CHO).

- X-ray Crystallography : If single crystals are obtainable, resolve absolute configuration .

Q. What are the key stability considerations for handling and storing this compound?

- Methodology : Store under inert atmosphere (argon/nitrogen) at -20°C in sealed, desiccated containers to prevent hydrolysis of the ketal moiety. Avoid prolonged exposure to moisture or acidic/basic conditions. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does (2R,3S)-2,3,4-Trihydroxy-γ-butyrolactone 2,3-Cyclohexyl Ketal interact with biological targets, such as glycosidases, and what experimental designs are optimal for mechanistic studies?

- Methodology :

- Enzyme Assays : Use α-mannosidase or β-glucosidase inhibition assays (e.g., p-nitrophenyl glycoside substrates) to measure IC. Compare with known inhibitors like 1-Deoxymannojirimycin .

- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition mode (competitive/uncompetitive).

- Molecular Docking : Employ software (e.g., AutoDock Vina) to model interactions between the ketal-protected lactone and enzyme active sites .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Purity Verification : Re-analyze compound batches via HPLC (>98% purity threshold) to rule out impurities.

- Assay Standardization : Control variables like buffer pH, temperature, and enzyme source (e.g., recombinant vs. tissue-extracted).

- Meta-Analysis : Cross-reference data with structurally analogous ketal derivatives (e.g., mannostatin intermediates) to identify trends .

Q. How can the cyclohexyl ketal group be selectively modified to study its role in bioavailability or target binding?

- Methodology :

- Protection/Deprotection : Use mild acid (e.g., citric acid in THF/water) to hydrolyze the ketal without altering the lactone core.

- Isotopic Labeling : Synthesize -labeled ketal groups for tracking metabolic fate via LC-MS.

- SAR Studies : Prepare analogs with alternative protecting groups (e.g., benzyl or isopropylidene) and compare pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.